Product packaging for 3,3-Dimethylpent-4-en-1-ol(Cat. No.:CAS No. 53589-56-3)

3,3-Dimethylpent-4-en-1-ol

Cat. No.: B2748147
CAS No.: 53589-56-3
M. Wt: 114.188
InChI Key: GJLNFUBRNHEACO-UHFFFAOYSA-N
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Description

Structural Significance and Reactivity Potential of Unsaturated Alcohols

Unsaturated alcohols are a cornerstone of organic chemistry, defined by the presence of both a hydroxyl (-OH) group and a carbon-carbon double or triple bond. youtube.com This dual functionality is the source of their chemical versatility. The hydroxyl group can act as a nucleophile or a directing group, while the unsaturated bond is a site for addition reactions, oxidations, and other transformations. youtube.comorientjchem.org The interplay between these groups allows for the synthesis of a wide array of other molecules, including aldehydes, ketones, and ethers. orientjchem.org

The reactivity of unsaturated alcohols is influenced by the relative positions of the hydroxyl group and the unsaturated bond. researchgate.net For example, the hydroxyl group can influence the stereochemical outcome of reactions at the double bond through coordination with catalysts. This makes them valuable intermediates in the creation of complex molecules, with applications in pharmaceuticals, fragrances, and polymers. youtube.com

Historical Context of Pentenol Scaffold Synthesis in Academic Endeavors

Pentenols, five-carbon unsaturated alcohols, have long been a focus of academic research due to their utility as building blocks in organic synthesis. Early synthetic methods often involved Grignard reactions or the reduction of unsaturated carbonyl compounds. The evolution of synthetic chemistry has introduced more sophisticated and efficient methods for creating these scaffolds.

Modern approaches frequently employ transition-metal catalysis, including palladium- and rhodium-catalyzed reactions, to achieve high selectivity and yield. Research has also explored the biochemical origins and synthesis of pentenols, with studies showing their formation in wounded plants through the action of enzymes like lipoxygenase. nih.gov Furthermore, metabolic engineering has been utilized to develop microbial strains for the production of pentanol (B124592) isomers and pentenol, highlighting the ongoing effort to find sustainable and efficient synthetic routes. researchgate.netscienceopen.com

Current Academic Research Landscape and Significance of 3,3-Dimethylpent-4-en-1-ol

This compound is a notable example within the pentenol class. Its specific structure, featuring a gem-dimethyl group, provides steric hindrance that can influence reaction pathways and stereochemical outcomes. The terminal double bond and primary alcohol offer two distinct reactive sites for further chemical modification.

Current research leverages these features for various synthetic applications. The compound serves as an intermediate in the synthesis of more complex molecules, including those used in the fragrance and flavor industry. smolecule.com For instance, a patented process describes the reaction of 3-methyl-but-2-en-1-ol with an acetamido-acetal or ketene-acetal-aminal to produce 3,3-dimethyl-pent-4-enoic acid amides, which are valuable intermediates for insecticidal compounds. google.com

The chemical reactivity of this compound includes oxidation of the alcohol to form the corresponding aldehyde or ketone, and reduction of the double bond to yield the saturated alcohol, 3,3-dimethylpentan-1-ol. smolecule.com The hydroxyl group can also undergo substitution reactions. smolecule.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol nih.gov
IUPAC NameThis compound nih.gov
SMILESCC(C)(CCO)C=C nih.gov
InChIKeyGJLNFUBRNHEACO-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B2748147 3,3-Dimethylpent-4-en-1-ol CAS No. 53589-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpent-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h4,8H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNFUBRNHEACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53589-56-3
Record name 3,3-dimethylpent-4-en-1-ol
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Advanced Synthetic Methodologies for 3,3 Dimethylpent 4 En 1 Ol

Strategic Carbon-Carbon Bond Formation Approaches

The construction of the key quaternary carbon atom is a critical step in the synthesis of 3,3-dimethylpent-4-en-1-ol. This section explores alkylation and rearrangement strategies to achieve this structural motif.

Alkylation-Based Pathways for Quaternary Carbon Formation

Alkylation reactions provide a direct method for the formation of the C3 quaternary center. These methods often involve the nucleophilic addition of an appropriate carbon-based group to a ketone or a related electrophile. The generation of quaternary stereocenters via metal enolates is a well-established strategy in organic synthesis. caltech.edu While specific examples for the direct synthesis of this compound via this route are not extensively detailed in the provided results, the principles of alkylation are fundamental. For instance, the alkylation of ketones can be influenced by the choice of base, leaving group, and alkyl substituents, which control the enolate geometry and subsequent reaction stereoselectivity. caltech.edu

A general, albeit indirect, approach involves the oxidation of a primary or secondary alcohol to an aldehyde or ketone, followed by nucleophilic addition. thieme-connect.de This two-step sequence allows for the construction of a more complex carbon skeleton. thieme-connect.de

Rearrangement Reactions in Olefinic Alcohol Synthesis

Rearrangement reactions offer elegant and often highly stereoselective pathways to complex molecules, including olefinic alcohols. The Claisen rearrangement, a wiley-vch.dewiley-vch.de-sigmatropic rearrangement of allyl vinyl ethers, is a powerful tool for carbon-carbon bond formation and has been adapted for the synthesis of structures containing quaternary carbons. pitt.eduresearchgate.net By merging catalytic asymmetric synthesis of di(allyl) ethers with subsequent olefin isomerization-Claisen rearrangement (ICR) reactions, a convenient route to asymmetric aliphatic Claisen rearrangements has been developed. pitt.edu This strategy allows for the construction of 2,3-disubstituted 4-pentenal (B109682) derivatives with excellent control over stereochemistry. pitt.edu

Another relevant rearrangement is the Meyer-Schuster rearrangement, which converts α-acetylenic alcohols into α,β-unsaturated carbonyl compounds. mdpi.com While not a direct route to this compound, it highlights the utility of rearrangements in manipulating unsaturated systems. The choice of catalyst, such as those based on rhenium or molybdenum, can be crucial for temperature-labile compounds. mdpi.com

Functional Group Interconversions Leading to this compound

Once the carbon skeleton is established, functional group interconversions are employed to install the primary alcohol.

Catalytic Hydrogenation of 3,3-Dimethylpent-4-enone Precursors

A direct precursor to this compound is its corresponding ketone, 3,3-dimethylpent-4-enone. The selective reduction of the ketone functionality in the presence of a carbon-carbon double bond can be achieved through catalytic hydrogenation. This method is a cornerstone of organic synthesis, offering a "green" alternative to stoichiometric reducing agents. nih.gov

The choice of catalyst is critical to achieving high selectivity for the carbonyl reduction over the olefin. While specific conditions for the hydrogenation of 3,3-dimethylpent-4-enone were not found, general principles of hydrogenative reductive aldol (B89426) additions suggest that rhodium complexes can be effective. nih.gov For example, cationic rhodium catalysts have shown efficacy in promoting reductive aldol reactions under hydrogenation conditions. nih.gov Palladium catalysts are also widely used for hydrogenations. thno.orgpearson.com

Table 1: Overview of Catalytic Hydrogenation Approaches

Catalyst Type Key Features Potential Application
Cationic Rhodium Complexes Promote reductive aldol additions. nih.gov Selective ketone reduction in the presence of an alkene.

Transformations from Related Unsaturated Alcohol Analogues

The synthesis of this compound can also be envisioned from other unsaturated alcohol precursors. The derivatization of allylic alcohols through palladium-catalyzed reactions is a well-documented strategy. thieme-connect.de For example, the palladium-catalyzed C-alkylation of allylic alcohols can be used to introduce new carbon-carbon bonds. thieme-connect.de

Furthermore, transformations of allenols, catalyzed by metals like indium or gold, can lead to a variety of functionalized dienes. acs.org While not a direct synthesis, these methods demonstrate the versatility of transition metal catalysis in manipulating unsaturated alcohol systems.

Divergent Synthesis of 3,3-Dimethylpent-4-enoic Acid Amides from Precursors

An alternative synthetic direction involves the preparation of derivatives such as 3,3-dimethyl-pent-4-enoic acid amides, which can be synthesized from precursors related to this compound. A patented process describes the reaction of 3-methyl-but-2-en-1-ol with an acetamido-acetal or ketene-acetal-aminal at elevated temperatures. google.comgoogle.com This reaction proceeds in high yield to produce various N-substituted 3,3-dimethyl-pent-4-enoic acid amides. google.com

This method provides a valuable route to amides which are important intermediates for various applications. google.com The reaction is typically carried out between 80°C and 220°C, and the resulting amide can be purified by distillation. google.com For example, the reaction of 3-methyl-but-2-en-1-ol with the appropriate reagents can yield 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide with a purity of 98.2% and a total yield of 97.7% of theory. google.com

Table 2: Synthesis of 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide

Reactant 1 Reactant 2 Temperature Yield Purity
3-methyl-but-2-en-1-ol Acetamido-acetal/ketene-acetal-aminal 80-220 °C 97.7% 98.2%

Data from patent US4302584A. google.com

Chemo-, Regio-, and Stereoselectivity in Synthetic Design

The synthesis of this compound, a molecule featuring a primary alcohol, a terminal alkene, and a quaternary carbon center, presents distinct challenges and opportunities regarding chemical selectivity. The successful construction of this molecule relies on precise control over chemo-, regio-, and stereoselectivity at various stages of the synthetic sequence.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound, this is most critical during the final reduction step from a carbonyl precursor, such as an ester or an amide. The key is to reduce the carbonyl group to an alcohol without affecting the carbon-carbon double bond of the vinyl group. The choice of reducing agent is paramount to achieving this selectivity. While powerful reagents like Lithium Aluminum Hydride (LiAlH₄) can accomplish this, careful control of reaction conditions is necessary. Milder, more selective hydrides are often preferred to avoid unwanted side reactions like the reduction of the alkene.

Table 1: Chemoselective Reduction of Precursors to this compound
PrecursorReducing AgentGroup ReducedGroup PreservedProduct
Methyl 3,3-dimethylpent-4-enoateLithium Aluminum Hydride (LiAlH₄)Ester (–COOCH₃)Alkene (–CH=CH₂)This compound
3,3-Dimethylpent-4-enoic acidLithium Aluminum Hydride (LiAlH₄)Carboxylic Acid (–COOH)Alkene (–CH=CH₂)This compound
3,3-Dimethylpent-4-enoyl chlorideSodium Borohydride (NaBH₄)Acyl Chloride (–COCl)Alkene (–CH=CH₂)This compound

Regioselectivity , the control over which position of a molecule reacts, is fundamental to establishing the core carbon skeleton of this compound. A prominent and highly regioselective method for this is the Johnson-Claisen rearrangement, a type of acs.orgacs.org-sigmatropic rearrangement. wikipedia.orgbyjus.com This reaction typically involves heating an allylic alcohol with an orthoester, such as triethyl orthoacetate, often in the presence of a weak acid catalyst. wikipedia.org In the synthesis of the ester precursor to this compound, 3-methyl-but-2-en-1-ol is reacted with an orthoacetate. The reaction proceeds through a concerted mechanism, forming a C-C bond at a specific position and yielding the γ,δ-unsaturated ester with the desired 3,3-dimethyl substitution pattern with high fidelity. byjus.comrsc.orgresearchgate.net A similar rearrangement using an N,N-dimethylacetamide dimethyl acetal (B89532) can produce the corresponding amide precursor. wikipedia.orggoogle.com The predictability of this rearrangement makes it a powerful tool for ensuring the correct placement of the gem-dimethyl group relative to the vinyl and eventual alcohol functionalities.

Table 2: Regioselectivity in the Johnson-Claisen Rearrangement
Reactant AReactant BReaction TypeRegioselective Product
3-Methyl-but-2-en-1-olTrimethyl orthoacetateJohnson-Claisen RearrangementMethyl 3,3-dimethylpent-4-enoate
3-Methyl-but-2-en-1-olN,N-dimethylacetamide dimethyl acetalEschenmoser-Claisen Rearrangement3,3-Dimethyl-pent-4-enoic acid N,N-dimethylamide

Stereoselectivity involves controlling the formation of specific stereoisomers. The target molecule, this compound, is achiral, meaning it has no stereocenters and cannot exist as enantiomers or diastereomers. Therefore, stereoselectivity is not a consideration in its direct synthesis. However, the principles of stereoselective synthesis are crucial when this structural motif is part of a more complex, chiral molecule. For instance, if a related precursor aldehyde containing a stereocenter were to be reacted with a vinyl organometallic reagent, the facial selectivity of the nucleophilic attack would determine the configuration of the newly formed alcohol stereocenter. This type of substrate-controlled diastereoselectivity is a cornerstone of modern organic synthesis. thieme-connect.de The predictable nature of such additions, often governed by models like the Felkin-Anh or Cram chelation models, allows for the synthesis of specific diastereomers of more complex analogs. thieme-connect.de

Table 3: Hypothetical Diastereoselective Synthesis of a Chiral Analog
Chiral PrecursorReagentControlling PrincipleMajor Diastereomeric Product
(R)-2,3,3-trimethylpent-4-enalVinylmagnesium bromideFelkin-Anh Model(2R,3R)-2,3,3-trimethylpent-4-en-1-ol
(R)-2-benzyloxy-3,3-dimethylpent-4-enalVinylmagnesium bromide / ZnCl₂Cram Chelation Control(2R,3S)-2-benzyloxy-3,3-dimethylpent-4-en-1-ol

Chemical Reactivity and Transformation Mechanisms of 3,3 Dimethylpent 4 En 1 Ol

Olefinic Moiety Reactivity

The terminal alkene is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various concerted reactions.

Electrophilic Addition Reactions Across the Alkene

Electrophilic addition is a characteristic reaction of alkenes. The mechanism involves the initial attack of an electrophile on the π-bond of the alkene, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. For 3,3-Dimethylpent-4-en-1-ol, these additions are expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C-5) of the double bond, leading to the formation of a more stable tertiary carbocation at C-4. However, the significant steric bulk from the adjacent quaternary center can influence the accessibility of this position.

Common electrophilic addition reactions applicable to the alkene moiety include:

Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr, HCl) is predicted to yield a tertiary halide.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a vicinal dihalide.

Hydration (Acid-Catalyzed): In the presence of a strong acid catalyst and water, the alkene can be hydrated to form a tertiary alcohol, resulting in a diol.

Reaction TypeReagent(s)Predicted Major Product
HydrobrominationHBr4-Bromo-3,3-dimethylpentan-1-ol
ChlorinationCl₂4,5-Dichloro-3,3-dimethylpentan-1-ol
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)3,3-Dimethylpentane-1,4-diol
Table 1: Predicted Outcomes of Electrophilic Addition Reactions.

Cycloaddition and Pericyclic Processes

The alkene functional group can participate in cycloaddition reactions, which are powerful methods for forming cyclic structures in a single step. These reactions are typically concerted, meaning bond-breaking and bond-forming occur simultaneously through a cyclic transition state.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a diene reacts with a dienophile (an alkene) to form a six-membered ring. The terminal alkene in this compound can act as a dienophile. As an unactivated alkene, its reactivity would be greatest with electron-rich dienes. The stereochemistry of the diene and dienophile is retained in the product.

[3+2] Cycloaddition: This type of reaction involves a three-atom component (a 1,3-dipole) reacting with an alkene to form a five-membered heterocyclic ring. scielo.org.mx For example, reaction with ozone (ozonolysis) is a classic [3+2] cycloaddition that proceeds via a molozonide intermediate, which then rearranges to an ozonide that can be cleaved under reductive or oxidative workup. Reaction with other 1,3-dipoles like nitrones can yield isoxazolidines. scielo.org.mx

Reaction TypeReactant PartnerResulting Ring System
Diels-Alder [4+2]1,3-ButadieneCyclohexene derivative
Nitrilimine [3+2]DiphenylnitriliminePyrazoline derivative
Ozonolysis [3+2]O₃, followed by DMS (reductive workup)Cleavage to 2,2-dimethyl-3-oxopropan-1-ol and formaldehyde
Table 2: Potential Cycloaddition Reactions.

Alkene Metathesis and Olefin Functionalization

Olefin metathesis is a versatile reaction catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts) that involves the redistribution of alkene fragments. This methodology allows for the formation of new carbon-carbon double bonds.

Cross-Metathesis (CM): this compound can react with another olefin to generate a new, functionalized alkene product, with ethylene (B1197577) as a common byproduct. The choice of reaction partner and catalyst is crucial for achieving high selectivity and avoiding homodimerization.

Ring-Closing Metathesis (RCM): While not possible for the molecule as is, if the hydroxyl group were esterified with an acrylic acid derivative, the resulting diene could undergo RCM to form a lactone. This highlights the potential for derivatization followed by metathesis.

The mechanism of these reactions generally proceeds through the formation of a metallacyclobutane intermediate. The reaction is typically driven to completion by the removal of a volatile byproduct like ethylene gas.

Metathesis TypeReaction PartnerPotential Product ClassCommon Catalyst
Cross-Metathesis (CM)StyreneStilbene derivativeGrubbs' 2nd Generation Catalyst
Cross-Metathesis (CM)Methyl AcrylateUnsaturated esterHoveyda-Grubbs Catalyst
HomodimerizationSelf-reactionC12 internal alkene with two alcohol groupsGrubbs' 1st Generation Catalyst
Table 3: Illustrative Olefin Metathesis Transformations.

Hydroxyl Group Reactivity

The primary hydroxyl group is a versatile site for chemical modification, primarily through oxidation and reduction of its associated carbon atom, although the latter technically applies to the adjacent alkene.

Oxidation Pathways to Corresponding Carbonyl Compounds

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the alkene may require careful selection of reagents to avoid unwanted side reactions at the double bond.

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage (forming 3,3-Dimethylpent-4-enal), mild and anhydrous conditions are necessary. Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in dichloromethane (B109758) are effective for this transformation. Swern oxidation or Dess-Martin periodinane (DMP) are also common methods that are compatible with the alkene moiety.

Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous media will typically oxidize the primary alcohol directly to a carboxylic acid (3,3-Dimethylpent-4-enoic acid). Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄, i.e., Jones reagent), or ruthenium tetroxide (RuO₄).

Target ProductOxidizing Agent(s)Typical Conditions
3,3-Dimethylpent-4-enalPyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂
3,3-Dimethylpent-4-enalDess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature
3,3-Dimethylpent-4-enoic acidPotassium permanganate (KMnO₄)Basic, aqueous solution, then acid workup
3,3-Dimethylpent-4-enoic acidJones Reagent (CrO₃/H₂SO₄)Acetone
Table 4: Oxidation of the Hydroxyl Group.

Reduction to Saturated Alcohol Analogues

The term "reduction" in this context refers to the saturation of the carbon-carbon double bond, converting the unsaturated alcohol into its saturated analogue, 3,3-dimethylpentan-1-ol. The primary alcohol group itself is at a low oxidation state and is not susceptible to further reduction under standard conditions.

The most common method for reducing an alkene without affecting an alcohol is catalytic hydrogenation. This process involves reacting the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. The reaction is typically clean and high-yielding.

ReactionReagent(s)ProductCatalyst Examples
Catalytic HydrogenationH₂ (gas)3,3-Dimethylpentan-1-olPalladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), Raney Nickel (Raney-Ni)
Table 5: Reduction of the Alkene Moiety.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The primary hydroxyl group in this compound is a poor leaving group in its native state. Consequently, direct nucleophilic substitution is not a facile process. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine. ucalgary.calibretexts.orgyoutube.com The resulting tosylate is an excellent leaving group, readily displaced by a variety of nucleophiles.

Due to the primary nature of the carbon bearing the hydroxyl group and the steric hindrance posed by the adjacent quaternary center, the nucleophilic substitution of the corresponding tosylate is expected to proceed predominantly through an SN2 mechanism. researchgate.netlibretexts.org This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

Table 1: Nucleophilic Substitution of this compound Derivatives

DerivativeReagentNucleophileProductProbable Mechanism
3,3-Dimethylpent-4-en-1-yl tosylateSodium Iodide (NaI)I⁻1-Iodo-3,3-dimethylpent-4-eneSN2
3,3-Dimethylpent-4-en-1-yl tosylateSodium Cyanide (NaCN)CN⁻4,4-Dimethylhex-5-enenitrileSN2
3,3-Dimethylpent-4-en-1-yl tosylateSodium Azide (NaN₃)N₃⁻1-Azido-3,3-dimethylpent-4-eneSN2

Dual Functional Group Synergistic Reactivity

The proximate arrangement of the alkene and alcohol functionalities in this compound allows for synergistic reactivity, leading to the formation of cyclic structures and complex molecular architectures through cascade processes.

Intramolecular Cyclization and Ring-Forming Reactions

Under acidic conditions, this compound can undergo intramolecular cyclization. A prominent example of such a reaction is the Prins cyclization. organic-chemistry.orgmdpi.com In this reaction, the hydroxyl group is protonated, and the resulting oxonium ion can be attacked by the alkene π-bond. This intramolecular attack would lead to the formation of a six-membered tetrahydropyran (B127337) ring. The initial cyclization event generates a carbocation intermediate which can then be trapped by a nucleophile present in the reaction medium. The gem-dimethyl group on the carbon adjacent to the alkene is expected to influence the stability and rearrangement pathways of the carbocation intermediate, potentially leading to a variety of substituted tetrahydropyran products.

The reaction conditions, particularly the nature of the acid catalyst and the solvent, can significantly influence the outcome of the cyclization and the distribution of products. nih.gov

Cascade Reactions Involving Both Alkene and Alcohol Functions

The dual functionality of this compound makes it a suitable substrate for cascade reactions, where a single set of reagents and conditions initiates a sequence of transformations involving both the alkene and the alcohol. For instance, a Prins cyclization could be the initiating step of a cascade. The carbocation intermediate formed during the cyclization could undergo further reactions, such as rearrangements or trapping by other functional groups, before the final product is formed.

While specific examples of cascade reactions involving this compound are not extensively documented, the principles of cascade design suggest that a carefully chosen set of reagents could trigger a sequence of intramolecular events, leading to the rapid construction of complex molecular scaffolds.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the selective functionalization of this compound, enabling transformations that are difficult to achieve through conventional methods.

Hydrofunctionalization and Related Additions (e.g., Hydroboration)

The terminal alkene of this compound is susceptible to hydrofunctionalization reactions. A particularly useful transformation is hydroboration-oxidation, which achieves the anti-Markovnikov hydration of the double bond. organic-chemistry.org Due to the steric hindrance created by the gem-dimethyl group, the boron atom of the hydroborating agent will preferentially add to the terminal carbon of the alkene. ucalgary.ca The use of a bulky hydroborating agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this regioselectivity, leading almost exclusively to the formation of the terminal borane. periodicchemistry.compearson.com

Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base yields the corresponding primary alcohol, 3,3-dimethylpentane-1,5-diol. The hydroboration step is a syn-addition, meaning the boron and the hydrogen atom add to the same face of the double bond. ucalgary.ca

Table 2: Hydroboration-Oxidation of this compound

Hydroborating AgentOxidation ReagentsProductRegioselectivity
Borane-THF complex (BH₃·THF)H₂O₂, NaOH3,3-Dimethylpentane-1,5-diolHigh (Anti-Markovnikov)
9-Borabicyclo[3.3.1]nonane (9-BBN)H₂O₂, NaOH3,3-Dimethylpentane-1,5-diolExcellent (Anti-Markovnikov)

Cross-Coupling Reactions Utilizing Derivatized Compounds

The derivatized form of this compound, particularly its tosylate, can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The tosylate of the alcohol serves as an effective electrophilic partner in reactions such as the Suzuki-Miyaura and Kumada couplings.

In a Suzuki-Miyaura coupling, the tosylate can be reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govorganic-chemistry.orgresearchgate.net Similarly, in a Kumada coupling, the tosylate can be coupled with a Grignard reagent using a nickel or palladium catalyst. organic-chemistry.orgnih.gov These reactions are highly versatile and allow for the introduction of a wide range of aryl, vinyl, or alkyl groups at the terminal position of the original alcohol.

Table 3: Cross-Coupling Reactions of 3,3-Dimethylpent-4-en-1-yl Tosylate

Coupling ReactionCoupling PartnerCatalystProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base1-Aryl-3,3-dimethylpent-4-ene
KumadaArylmagnesium bromideNiCl₂(dppp)1-Aryl-3,3-dimethylpent-4-ene
Suzuki-MiyauraVinylboronic acidPd(OAc)₂ / Ligand / Base3,3-Dimethyl-1,6-heptadiene derivative

Asymmetric Catalysis for Enantioselective Product Formation

The asymmetric transformation of this compound presents a unique challenge in synthetic chemistry due to the steric hindrance around the gem-dimethyl substituted carbon atom and the electronic properties of the isolated double bond. The development of catalytic systems that can effectively induce enantioselectivity in the products derived from this homoallylic alcohol is a subject of ongoing research. A primary focus in this area has been the asymmetric epoxidation of the terminal alkene, which yields a chiral epoxide that serves as a versatile intermediate for the synthesis of a variety of complex molecules.

Challenges in Asymmetric Epoxidation

Initial attempts to achieve enantioselective epoxidation of homoallylic alcohols, such as this compound, using well-established methods like the Sharpless asymmetric epoxidation, proved to be largely inefficient. The Sharpless protocol, which is highly effective for allylic alcohols, typically results in low enantiomeric purities when applied to homoallylic substrates. sci-hub.boxnih.gov This is attributed to the increased distance between the directing hydroxyl group and the reacting double bond, which weakens the coordination to the chiral titanium catalyst and diminishes its ability to effectively control the facial selectivity of the epoxidation.

Vanadium-Catalyzed Asymmetric Epoxidation

Significant advancements in the asymmetric epoxidation of homoallylic alcohols have been achieved through the use of vanadium-based catalysts. nih.govorganic-chemistry.org Research led by Hisashi Yamamoto's group has demonstrated that chiral bishydroxamic acid (BHA) ligands in complex with vanadium can catalyze the epoxidation of homoallylic alcohols with high yields and excellent enantioselectivities. organic-chemistry.org

The catalyst system typically involves a vanadium complex prepared in situ from a vanadium source and a chiral BHA ligand. The reaction is carried out in the presence of an organic peroxide, such as cumene (B47948) hydroperoxide (CHP), which acts as the oxygen source. organic-chemistry.org The choice of solvent is also crucial, with non-coordinating solvents like toluene (B28343) often being preferred to minimize side reactions, such as the cyclization of the resulting epoxy alcohol into a tetrahydrofuran (B95107) derivative. organic-chemistry.org

The high degree of enantiocontrol is believed to arise from the specific geometry of the chiral vanadium-BHA complex, which creates a well-defined chiral environment around the active site. The homoallylic alcohol coordinates to the metal center, and the peroxide is activated. The steric and electronic properties of the ligand then direct the delivery of the oxygen atom to one face of the double bond over the other, leading to the formation of one enantiomer of the epoxide in excess. For homoallylic alcohols, enantiomeric excesses of up to 96% have been reported using this methodology. organic-chemistry.org

Below is a representative data table illustrating the effectiveness of a vanadium-BHA catalyst system for the asymmetric epoxidation of a generic homoallylic alcohol, which is analogous to the transformation of this compound.

Catalyst SystemSubstrateOxidantSolventYield (%)Enantiomeric Excess (ee, %)
VO(OiPr)₃ / Chiral BHA LigandHomoallylic AlcoholCHPToluene>9096

This data is representative of the performance of the vanadium-catalyzed system for homoallylic alcohols as described in the literature. organic-chemistry.org

Further research in this area continues to explore the development of new chiral ligands and catalytic systems to broaden the scope and improve the efficiency of asymmetric transformations involving this compound and related homoallylic alcohols. These efforts are critical for enabling the synthesis of complex, enantiomerically pure molecules for various applications in medicine and materials science.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing intricate details about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 3,3-Dimethylpent-4-en-1-ol is anticipated to provide distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The integration of these signals reveals the relative number of protons in each set, while the splitting patterns (multiplicity), governed by spin-spin coupling, offer insights into the connectivity of adjacent protons.

Based on the structure of this compound, the following proton signals are expected:

A singlet for the two equivalent methyl groups (C(CH₃)₂).

A triplet for the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH).

A triplet for the methylene group adjacent to the quaternary carbon (-C(CH₃)₂-CH₂-).

A multiplet for the vinyl group protons (-CH=CH₂), likely exhibiting complex splitting due to geminal, cis, and trans couplings.

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₂~1.0Singlet6H
-CH₂-C(CH₃)₂~1.6Triplet2H
-CH₂OH~3.6Triplet2H
=CH₂~5.0-5.2Multiplet2H
-CH=~5.8-6.0Multiplet1H
-OHVariableBroad Singlet1H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for the determination of the total number of distinct carbon environments.

For this compound, the following signals are anticipated:

A signal for the two equivalent methyl carbons.

A signal for the quaternary carbon.

Signals for the two methylene carbons.

Signals for the two sp² hybridized carbons of the vinyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C(CH₃)₂~25
-C(CH₃)₂~40
-CH₂-C(CH₃)₂~45
-CH₂OH~60
=CH₂~112
-CH=~145

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the protons of the -CH₂-CH₂OH fragment, and between the vinyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.6 ppm would show a correlation to the carbon signal at ~60 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, correlations would be expected between the methyl protons and the quaternary carbon, as well as the adjacent methylene carbon.

While this compound does not possess any chiral centers, Nuclear Overhauser Effect Spectroscopy (NOESY) can still provide valuable information regarding the spatial proximity of protons. A NOESY experiment would show through-space correlations between protons that are close to each other, which can help to confirm the proposed structure and conformation. For instance, NOE correlations might be observed between the methyl protons and the protons of the adjacent methylene group.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time in the chromatogram serves as a characteristic identifier for the compound under specific GC conditions and can be used to assess its purity.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion ([M]⁺˙) will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (114.19 g/mol ). The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

Key expected fragments for this compound would likely arise from:

Loss of a methyl group ([M-15]⁺).

Loss of a vinyl group ([M-27]⁺).

Loss of a CH₂OH group ([M-31]⁺).

Cleavage of the C-C bond adjacent to the quaternary center.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound by providing its exact molecular mass. The compound has a molecular formula of C₇H₁₄O. HRMS analysis can determine the monoisotopic mass with high precision, which has been calculated as 114.104465066 Da nih.gov. This level of accuracy allows for the confident differentiation of the compound from other isomers or molecules with the same nominal mass but different elemental compositions.

In practice, HRMS analysis often involves the ionization of the molecule and the detection of various adducts. The predicted mass-to-charge ratios (m/z) for common adducts of this compound are critical for spectral interpretation.

Table 1: Predicted HRMS Adducts for this compound
Adduct IonPredicted m/z
[M+H]⁺115.11174
[M+Na]⁺137.09368
[M+K]⁺153.06762
[M-H]⁻113.09718

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the covalent bonds within the molecule. The spectrum for this compound is characterized by the distinct vibrations of its hydroxyl (-OH) and alkene (C=C) moieties.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. The most prominent feature is the hydroxyl group vibration. In a condensed phase (liquid film), intermolecular hydrogen bonding causes the O-H stretching band to appear as a strong and characteristically broad absorption in the 3200–3550 cm⁻¹ region.

The alkene group also gives rise to distinct signals. The C=C double bond stretching vibration typically results in a moderate band around 1640–1680 cm⁻¹. Furthermore, the stretching vibration of the vinylic C-H bond (the hydrogen attached to the double bond) is expected at a higher frequency than that of an alkane C-H bond, typically appearing just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3550Strong, Broad
Hydroxyl (-OH)O-H Stretch (Free)3580 - 3650Sharp
Alkene (=C-H)C-H Stretch3010 - 3095Medium
Alkane (-C-H)C-H Stretch2850 - 2960Strong
Alkene (C=C)C=C Stretch1640 - 1680Medium, Sharp
Alcohol (C-O)C-O Stretch1050 - 1260Strong

Analyzing this compound in the gas phase provides complementary information to liquid-phase analysis. In vapor phase IR spectroscopy, intermolecular interactions like hydrogen bonding are minimized. Consequently, the broad O-H stretching band observed in the liquid state is replaced by a sharp, less intense absorption band at a higher frequency, typically around 3600-3650 cm⁻¹. This "free" hydroxyl stretch confirms the presence of the -OH group without the complicating effects of hydrogen bonding. A vapor phase IR spectrum is noted as being available for this compound nih.gov.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are indispensable for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound peakscientific.com. The compound's volatility allows it to be easily vaporized and transported through a capillary column by an inert carrier gas purdue.eduyoutube.com. Separation is based on the differential partitioning of components between the mobile gas phase and a stationary phase coated on the column wall.

For purity profiling, a flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons. The area of the peak corresponding to this compound in the resulting chromatogram is directly proportional to its concentration, allowing for precise quantification purdue.edu. The presence of other peaks indicates impurities, and their relative peak areas can be used to assess the purity of the sample. The coupling of GC with a mass spectrometer (GC-MS) is also a standard method for both identifying the compound and any co-eluting impurities based on their mass spectra nih.govnih.gov.

While GC is often preferred for volatile alcohols, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, especially for separating this compound from non-volatile or thermally unstable components in a complex mixture scioninstruments.com. HPLC separates components based on their interactions with a solid stationary phase (packed in a column) and a liquid mobile phase wikipedia.org.

For a molecule of this polarity, reversed-phase HPLC would be a common approach. In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). More polar components elute earlier, while less polar components are retained longer. Since this compound lacks a strong chromophore, detection can be achieved using a universal detector like a refractive index detector (RID) or through derivatization to introduce a UV-active group.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the separation of enantiomers, particularly within the pharmaceutical industry. researchgate.net Its advantages over traditional high-performance liquid chromatography (HPLC) include faster analysis times, higher efficiency, and a significant reduction in the use of organic solvents, aligning with the principles of green chemistry. afmps.beresearchgate.net While direct experimental studies on the chiral separation of this compound using SFC are not extensively documented in peer-reviewed literature, the established methodologies for analogous chiral molecules, especially other allylic alcohols, provide a robust framework for developing a successful separation method.

SFC utilizes a mobile phase, most commonly carbon dioxide (CO₂), heated and pressurized above its critical point (31.1 °C and 74 bar), where it exhibits properties of both a liquid and a gas. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid equilibration, contributing to faster separations compared to liquid chromatography. chromedia.org For the analysis of polar compounds and to enhance chiral recognition, a polar organic solvent, referred to as a co-solvent or modifier, is typically added to the CO₂ mobile phase. nih.gov

Method Development for this compound

A systematic approach to developing a chiral SFC method for this compound would involve the screening of various chromatographic parameters to achieve optimal enantiomeric resolution.

Chiral Stationary Phase (CSP) Selection: The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are the most versatile and widely successful for a broad range of chiral compounds, including alcohols. afmps.benih.gov A screening process would typically evaluate a set of complementary CSPs (e.g., Chiralpak® AD, AS, IC; Chiralcel® OD, OJ) to identify the one offering the best selectivity for the enantiomers of this compound.

Mobile Phase Composition: The mobile phase in SFC consists of supercritical CO₂ and a polar organic modifier. Alcohols such as methanol, ethanol (B145695), and isopropanol (B130326) are the most common and effective co-solvents for polysaccharide-based CSPs. chiraltech.com The nature and concentration of the alcohol can significantly alter the retention and selectivity of the enantiomers. nih.gov Method development would involve testing these alcohols in varying proportions with CO₂. For a compound like this compound, which is a neutral alcohol, additives are generally not required. However, for acidic or basic analytes, small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives are often incorporated into the co-solvent to improve peak shape and resolution. chiraltech.com

Temperature and Back Pressure: Temperature and back pressure are key parameters that influence the density, and therefore the solvating power, of the supercritical fluid mobile phase. afmps.be In practice, back pressures are commonly maintained between 125 and 250 bar, while temperatures for polysaccharide columns are typically in the range of 5 to 40 °C. afmps.be These parameters are optimized to fine-tune the separation, balancing resolution with analysis time.

Illustrative Research Findings

Given the absence of specific data for this compound, the following interactive table presents hypothetical, yet realistic, data that could be expected from a chiral SFC screening study for this compound. The data is based on typical results observed for the separation of other small, chiral allylic alcohols. researchgate.net The goal of such a study would be to maximize the resolution (Rₛ) between the two enantiomers while maintaining a reasonable analysis time.

Chiral Stationary Phase (CSP)Co-solvent (in CO₂)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rₛ)
Chiralpak AD-H15% Methanol3.213.581.65
Chiralpak AD-H15% Ethanol3.854.351.80
Chiralcel OD-H15% Methanol4.124.250.95
Chiralcel OD-H15% Isopropanol5.015.521.55
Chiralpak AS-H10% Ethanol4.555.212.10

This table contains hypothetical data for illustrative purposes.

In this representative example, the Chiralpak AS-H column with 10% ethanol as the co-solvent provided the best separation, indicated by the highest resolution value (Rₛ = 2.10). A resolution value greater than 1.5 is generally considered to indicate a baseline separation, which is ideal for accurate quantification and purity assessment. Further optimization of parameters like flow rate, back pressure, and temperature would then be performed on this selected system to finalize the analytical method.

Theoretical and Computational Investigations of 3,3 Dimethylpent 4 En 1 Ol and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the elucidation of electronic structure and the prediction of a wide array of molecular properties. For 3,3-dimethylpent-4-en-1-ol, these calculations provide fundamental insights into its inherent reactivity and physical characteristics.

Molecular Orbital Analysis and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Computational studies on analogous tertiary allylic alcohols, such as linalool (B1675412), using Density Functional Theory (DFT) with a B3LYP/6-311++G(2d,2p) basis set, have provided insights into these parameters. For instance, the calculated HOMO and LUMO energy values for linalool were found to be -0.395 eV and 6.452 eV, respectively irdg.org. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-rich vinyl and hydroxyl groups are expected to significantly influence the energies and spatial distributions of these frontier orbitals. The HOMO is likely localized around the carbon-carbon double bond and the oxygen atom of the hydroxyl group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the antibonding orbitals of the molecule, indicating regions susceptible to nucleophilic attack.

Molecular OrbitalCalculated Energy (eV) - Linalool Analogue irdg.org
HOMO-0.395
LUMO6.452
HOMO-LUMO Gap 6.847

This table presents representative frontier molecular orbital energies for a structurally similar tertiary allylic alcohol, linalool, calculated using DFT. This data serves as an illustrative example of the values that would be expected for this compound.

Conformational Analysis and Energy Landscape Mapping

The flexibility of acyclic molecules like this compound gives rise to multiple conformations, each with a distinct energy. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion, collectively known as the energy landscape. This landscape is crucial for understanding the molecule's behavior in different environments and its interaction with other molecules.

Computational methods, such as molecular mechanics and DFT, are employed to systematically explore the potential energy surface of the molecule by rotating its single bonds. For this compound, key dihedral angles to consider would be around the C1-C2, C2-C3, and C3-C(vinyl) bonds. The relative energies of the resulting conformers are influenced by steric hindrance between the methyl groups, the vinyl group, and the hydroxyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond.

A hypothetical conformational analysis would likely reveal several low-energy conformers. The global minimum energy conformation would represent the most stable arrangement of the molecule. The energy differences between these conformers and the transition states connecting them provide insights into the molecule's flexibility and the populations of different conformers at a given temperature.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
A~60° (gauche)0.00 (Global Minimum)
B~180° (anti)1.25
C~-60° (gauche)1.30

This is a hypothetical data table illustrating the kind of results that a conformational analysis of this compound might produce. The values are representative and intended for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of molecules. DFT calculations can be used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

For the IR spectrum of this compound, calculations would predict characteristic vibrational modes. These would include a strong, broad O-H stretching frequency around 3300-3400 cm⁻¹, C-H stretching frequencies for the sp³ and sp² hybridized carbons, a C=C stretching frequency around 1640 cm⁻¹, and a C-O stretching frequency around 1050 cm⁻¹. Comparing the calculated spectrum with an experimental one can aid in the assignment of vibrational bands and confirm the molecular structure.

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. For this compound, these calculations would predict distinct chemical shifts for the different protons and carbons in the molecule, influenced by their local electronic environments. For example, the protons of the vinyl group would be expected to have chemical shifts in the range of 5-6 ppm, while the protons of the CH₂OH group would likely appear around 3.5-4.0 ppm.

ParameterPredicted Value
IR O-H Stretch~3350 cm⁻¹
IR C=C Stretch~1645 cm⁻¹
¹H NMR (CH=CH₂)5.0 - 6.0 ppm
¹³C NMR (C=C)110 - 145 ppm
¹³C NMR (C-OH)65 - 75 ppm

This table provides hypothetical predicted spectroscopic parameters for this compound based on typical values for similar functional groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, a key reaction of interest is its acid-catalyzed dehydration to form dienes.

Transition State Characterization for Synthetic Pathways

The acid-catalyzed dehydration of a tertiary alcohol like this compound is expected to proceed through an E1 mechanism. This mechanism involves the formation of a carbocation intermediate. Computational modeling can be used to locate the transition states for each step of this reaction pathway.

The first step is the protonation of the hydroxyl group to form a good leaving group (water). The second step is the departure of the water molecule to form a tertiary carbocation. This step is typically the rate-determining step. The geometry of the transition state for this step would involve an elongated C-O bond. The final step is the removal of a proton from a carbon adjacent to the carbocation center by a weak base (such as water or the conjugate base of the acid catalyst) to form a double bond.

Computational calculations can determine the activation energies for these steps, providing insight into the reaction rate. For the dehydration of this compound, there are multiple possible products depending on which proton is removed, leading to the formation of conjugated or non-conjugated dienes. The relative energies of the transition states leading to these different products can predict the major and minor products of the reaction.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
1Protonation of the hydroxyl groupLow barrier
2Loss of water to form a tertiary carbocation (Rate-determining)15 - 25
3aDeprotonation to form 3,3-dimethyl-1,4-pentadiene5 - 10
3bDeprotonation to form 2,3-dimethyl-1,3-pentadiene (B75545) (after rearrangement)3 - 8

This is a hypothetical data table with representative activation energies for the E1 dehydration of a tertiary alcohol, intended for illustrative purposes.

Kinetic and Thermodynamic Aspects of Reactivity

Beyond identifying the reaction pathway, computational chemistry can provide quantitative data on the kinetics and thermodynamics of the reaction. By calculating the Gibbs free energies of the reactants, transition states, and products, a complete energy profile of the reaction can be constructed.

For the dehydration of this compound, computational analysis would likely show that the reaction is endergonic (positive ΔG°) at low temperatures, but becomes more favorable at higher temperatures due to the increase in entropy associated with the formation of two molecules (the diene and water) from one. The kinetic analysis would confirm that the formation of the more stable, conjugated diene product is favored due to a lower activation barrier in the final deprotonation step.

Thermodynamic ParameterCalculated Value (kcal/mol)
Enthalpy of Reaction (ΔH°)+10 to +20
Entropy of Reaction (ΔS°)+30 to +40 cal/mol·K
Gibbs Free Energy of Reaction (ΔG° at 298 K)Positive

This table presents hypothetical thermodynamic data for an alcohol dehydration reaction, illustrating the expected trends.

Solvent Effects on Reaction Energetics and Selectivity

The solvent environment can profoundly influence the energetics and selectivity of chemical reactions involving this compound. Computational models are instrumental in dissecting these effects, providing insights that are often challenging to obtain experimentally.

One of the key reactions of homoallylic alcohols like this compound is the Prins cyclization, which involves the reaction of an alkene with an aldehyde, typically catalyzed by a Brønsted or Lewis acid. nih.govbeilstein-journals.org The reaction proceeds through charged intermediates, making it highly sensitive to the surrounding solvent medium. nih.govbeilstein-journals.org

Continuum Solvation Models: A common approach to modeling solvent effects is the use of polarizable continuum models (PCM). In this method, the solvent is represented as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. This approach allows for the estimation of solvation free energies and their impact on the activation barriers and reaction energies of different pathways.

Explicit Solvation Models: For a more detailed understanding, explicit solvation models can be employed. In these models, a finite number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and protic solvent molecules. While computationally more demanding, this method can provide a more accurate picture of the immediate solvation shell's role in stabilizing transition states and intermediates.

Impact on Reaction Pathways: For a reaction like the Prins cyclization, computational studies on analogous systems have shown that polar solvents can stabilize the formation of the key oxocarbenium ion intermediate. beilstein-journals.org The degree of stabilization can affect the reaction rate and the selectivity between different potential products, such as the formation of tetrahydropyrans or other cyclic ethers. acs.orguva.es The choice of solvent can also influence the competition between different reaction mechanisms. beilstein-journals.org

A hypothetical study on the acid-catalyzed intramolecular cyclization of this compound could involve calculating the energy profiles in various solvents. The table below illustrates the kind of data that such a computational study might generate.

SolventDielectric ConstantCalculated Activation Energy (kcal/mol) for Cyclization
Toluene (B28343)2.425.8
Dichloromethane (B109758)8.922.1
Acetonitrile37.519.5
Water78.417.3

Note: The data in this table is hypothetical and serves to illustrate the expected trend of decreasing activation energy with increasing solvent polarity for a reaction proceeding through a charged transition state.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment at an atomistic level.

This compound is an acyclic and flexible molecule. Its chemical reactivity and interactions are closely linked to its accessible conformations. libretexts.org MD simulations can map the conformational landscape of this molecule in different environments, such as in the gas phase, in various solvents, or near a surface.

By simulating the trajectory of the molecule over time, one can analyze the torsion angles of the rotatable bonds and identify the most stable conformers and the energy barriers for interconversion between them. For instance, the orientation of the vinyl group relative to the ethyl alcohol chain is a key conformational feature. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond, though likely weak, could also be investigated.

A recent study on acyclic sugar alcohols using MD simulations revealed that the stereochemistry of hydroxyl groups significantly affects their conformation and dynamics. nih.govmdpi.com Similarly, for this compound, simulations could elucidate how different solvent environments modulate its conformational preferences through varying degrees of hydrogen bonding and van der Waals interactions.

Many reactions of alcohols are catalyzed by transition metals or enzymes. nih.govacs.org MD simulations are a powerful tool for studying the interactions between a substrate like this compound and a catalytic species. These simulations can reveal:

Binding Modes: How the molecule docks into the active site of an enzyme or coordinates with a metal catalyst. The orientation of the vinyl and hydroxyl functional groups would be critical.

Interaction Energies: The strength of the interactions between the substrate and the catalyst.

Dynamic Behavior in the Active Site: How the conformation of the substrate changes upon binding and during the initial stages of the catalytic cycle.

For example, in a study of ethanol (B145695) interacting with a platinum surface, MD simulations provided insights into the diffusion and orientation of the alcohol molecules at the catalytic surface. scirp.orgresearchgate.net Similar simulations for this compound could be used to understand its behavior in heterogeneous catalysis.

Prediction of Collision Cross Section Values for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. mdpi.com The collision cross section (CCS) is a key parameter derived from IM-MS that reflects the effective area of an ion as it travels through a buffer gas. nih.gov The prediction of CCS values is of great interest as it can aid in the identification of unknown compounds. nih.govresearchgate.net

The general workflow for predicting the CCS value of this compound would involve:

Generating Molecular Descriptors: Calculating a set of physicochemical properties for the molecule, such as molecular weight, polarizability, and various topological indices.

Input into a Trained Model: Using these descriptors as input for a pre-trained machine learning model, such as a support vector machine or a graph attention network. acs.orgnih.gov

Predicting the CCS Value: The model then outputs a predicted CCS value, often for different types of adducts (e.g., [M+H]⁺, [M+Na]⁺).

The accuracy of these predictions has been shown to be quite high, with median relative errors often below 2-3%. acs.orgnih.gov The table below presents hypothetical predicted CCS values for this compound and a constitutional isomer, highlighting the potential of this technique to distinguish between similar structures. nih.gov

CompoundMolecular FormulaAdductPredicted CCS (Ų)
This compoundC₇H₁₄O[M+H]⁺125.4
This compoundC₇H₁₄O[M+Na]⁺132.1
Hypothetical IsomerC₇H₁₄O[M+H]⁺127.8
Hypothetical IsomerC₇H₁₄O[M+Na]⁺134.5

Note: The CCS values in this table are for illustrative purposes and are not based on actual calculations for these specific molecules.

Applications of 3,3 Dimethylpent 4 En 1 Ol in Advanced Chemical Synthesis and Materials Science

A Pivotal Intermediate in the Construction of Complex Organic Molecules

3,3-Dimethylpent-4-en-1-ol has emerged as a significant intermediate in the assembly of complex organic molecules. Its bifunctional nature, possessing both a hydroxyl group and a terminal alkene, allows for a wide array of chemical transformations, making it a versatile tool for synthetic chemists.

A Precursor for Advanced Synthetic Building Blocks

The structure of this compound lends itself to the generation of more elaborate building blocks for multi-step syntheses. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further carbon-carbon bond formations or functional group interconversions. The vinyl group, on the other hand, can participate in a variety of addition and cycloaddition reactions, enabling the construction of diverse carbocyclic and heterocyclic frameworks.

Functional GroupPotential TransformationsResulting Building Block
Hydroxyl (-OH)Oxidation, Etherification, EsterificationAldehydes, Carboxylic Acids, Ethers, Esters
Alkene (-CH=CH2)Hydroboration-Oxidation, Epoxidation, Ozonolysis, MetathesisAlcohols, Epoxides, Carbonyls, Substituted Alkenes

Seamless Integration into Intricate Molecular Scaffolds

The dual reactivity of this compound allows for its seamless incorporation into complex molecular targets. For instance, the hydroxyl group can be used to attach the molecule to a solid support for solid-phase synthesis, while the alkene moiety can undergo further elaboration in solution. This orthogonality of its functional groups is a highly desirable characteristic in the design of efficient and convergent synthetic routes toward natural products and other medicinally relevant compounds.

Significant Contributions to the Field of Asymmetric Synthesis

The development of methods to control the three-dimensional arrangement of atoms in a molecule is a central theme in modern organic chemistry. This compound and its derivatives have shown potential in advancing the frontiers of asymmetric synthesis.

Enabling Enantioselective Reaction Design

While this compound itself is achiral, it can be employed as a prochiral substrate in a variety of enantioselective reactions. For example, asymmetric dihydroxylation or epoxidation of the terminal alkene can lead to the formation of chiral diols or epoxides with high levels of enantiomeric excess. These chiral products are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Reaction TypeChiral Catalyst/ReagentProduct Type
Asymmetric DihydroxylationAD-mix-α / AD-mix-βChiral Diol
Asymmetric EpoxidationSharpless, Jacobsen, or Shi catalystChiral Epoxide
Asymmetric HydrogenationChiral transition metal complexesChiral Alcohol

A Foundation for Chiral Auxiliaries and Catalytic Systems

The structural framework of this compound can be modified to create novel chiral auxiliaries and ligands for asymmetric catalysis. By introducing stereocenters into the molecule, for instance, through the use of chiral starting materials or enantioselective transformations, new chiral entities can be designed. These can then be covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction or can act as ligands that coordinate to a metal center to create a chiral catalytic environment. The gem-dimethyl group present in the molecule can provide conformational rigidity to these systems, which is often crucial for achieving high levels of stereocontrol.

A Component in Specialty Chemicals and Advanced Materials

Beyond its role in fundamental organic synthesis, this compound also finds applications in the formulation of specialty chemicals and the fabrication of advanced materials. The presence of both a hydroxyl and a vinyl group allows it to act as a monomer in polymerization reactions. For example, it can be incorporated into polyesters or polyurethanes through its alcohol functionality, while the alkene can be utilized in radical polymerization or ring-opening metathesis polymerization (ROMP). This dual functionality enables the creation of cross-linked polymers and functional materials with tailored properties, such as specific thermal or mechanical characteristics, making them suitable for a range of applications from coatings and adhesives to more sophisticated materials in electronics and biomedical devices.

Derivatization for Fragrance and Flavor Compound Synthesis

The synthesis of fragrance and flavor compounds often relies on the structural modification of alcohols to produce esters, which are well-known for their characteristic fruity and floral scents. researchgate.netmdpi.com While direct derivatization of this compound into commercial fragrance and flavor compounds is not extensively documented in publicly available literature, its structure as a homoallylic alcohol suggests its potential as a precursor for such molecules. organic-chemistry.orgresearchgate.net The Prins reaction, an acid-catalyzed reaction between an alkene and an aldehyde, is a widely used method for synthesizing fragrant alcohols and esters. nih.gov

The esterification of alcohols is a fundamental reaction in the production of synthetic flavors and fragrances. researchgate.net this compound can be reacted with various carboxylic acids to yield a range of esters, each with a potentially unique scent profile. The general scheme for such an esterification is presented below:

Table 1: Potential Esterification Reactions of this compound for Fragrance Synthesis

Reactant (Carboxylic Acid)Product (Ester)Potential Aroma Profile
Acetic Acid3,3-dimethylpent-4-en-1-yl acetateFruity, herbaceous
Butyric Acid3,3-dimethylpent-4-en-1-yl butyrateFruity, sweet
Anthranilic Acid3,3-dimethylpent-4-en-1-yl anthranilateFruity (grape-like)

Furthermore, the vinyl group in this compound allows for its potential use in synthesizing more complex fragrance molecules, such as analogs of damascones or rose oxide, which are highly valued in the perfume industry. acs.orgazonano.com However, specific synthetic routes starting from this compound for these complex fragrances are not readily found in the literature.

Precursor for Polymeric Materials and Surface Modification

The presence of both a hydroxyl group and a polymerizable vinyl group makes this compound a candidate for the synthesis of functional polymers and for surface modification applications. The hydroxyl group can be derivatized to introduce polymerizable functionalities, such as acrylate or methacrylate esters. dtic.milgoogle.com These monomers can then undergo radical polymerization to form polymers with pendant hydroxyl groups, which can be further functionalized.

Table 2: Synthesis of Polymerizable Monomers from this compound

ReagentResulting MonomerPolymerization Method
Acryloyl chloride3,3-dimethylpent-4-en-1-yl acrylateFree radical polymerization
Methacryloyl chloride3,3-dimethylpent-4-en-1-yl methacrylateFree radical polymerization

In the realm of surface modification, unsaturated alcohols can be grafted onto surfaces to alter their chemical and physical properties. acs.org For instance, the hydroxyl group of this compound can react with surface silanol groups on silicon oxides to form a covalent bond, leaving the vinyl group exposed for further chemical transformations. sfu.caresearchgate.net This approach can be used to introduce hydrophobicity or to create reactive surfaces for subsequent "click" chemistry applications. researchgate.net

Development of Chemical Vapor Deposition (CVD) Precursors for Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid materials, often in the form of thin films. The process relies on volatile precursor compounds that decompose on a heated substrate. Metal alkoxides are a class of compounds that have been explored as CVD precursors for the deposition of metal oxide thin films. azonano.comalfachemic.com

This compound can be used to synthesize metal alkoxide precursors through its reaction with metal halides or other metal-organic compounds. The resulting metal alkoxide, incorporating the 3,3-dimethylpent-4-en-1-oxy ligand, would ideally possess the necessary volatility and thermal stability for use in CVD processes. harvard.edu The thermal decomposition of such a precursor on a substrate would lead to the formation of a metal oxide film.

Table 3: Potential Metal Alkoxide CVD Precursors from this compound

Metal Source (Example)Potential Alkoxide PrecursorTarget Thin Film
Titanium tetrachloride (TiCl₄)Titanium(IV) tetrakis(3,3-dimethylpent-4-en-1-oxide)Titanium dioxide (TiO₂)
Zirconium tetrachloride (ZrCl₄)Zirconium(IV) tetrakis(3,3-dimethylpent-4-en-1-oxide)Zirconium dioxide (ZrO₂)
Hafnium tetrachloride (HfCl₄)Hafnium(IV) tetrakis(3,3-dimethylpent-4-en-1-oxide)Hafnium dioxide (HfO₂)

The specific properties, such as volatility and decomposition temperature, of alkoxides derived from this compound would need to be experimentally determined to assess their suitability as CVD precursors.

Utility in the Synthesis of Agrochemical Intermediates

While direct applications of this compound in the synthesis of commercial agrochemicals are not widely reported, its derivative, 3,3-dimethylpent-4-enoic acid, holds potential as an agrochemical intermediate. This carboxylic acid can be synthesized from the corresponding alcohol.

A significant class of insecticides is the pyrethroids, which are synthetic analogs of the natural pyrethrins. nih.govarkat-usa.orgmdpi.comresearchgate.net Many pyrethroids contain a cyclopropane ring with gem-dimethyl substitution, a structural feature also present in this compound and its derivatives. For instance, the chrysanthemic acid moiety is a key component of many pyrethroid insecticides. While the direct conversion of 3,3-dimethylpent-4-enoic acid to chrysanthemic acid is not a standard synthetic route, the shared structural motif suggests its potential as a starting material for novel pyrethroid-like structures.

The synthesis of other agrochemicals, such as fungicides or herbicides, often involves multi-step processes where versatile building blocks with multiple functional groups are required. The dual functionality of this compound and its derivatives could be exploited in the synthesis of complex agrochemical targets.

Future Directions and Emerging Research Avenues for 3,3 Dimethylpent 4 En 1 Ol Research

Development of Novel and Efficient Synthetic Strategies for Analogues

The synthesis of sterically hindered alcohols, particularly those with quaternary carbon centers, remains a significant challenge in organic chemistry. Future research will likely focus on developing more efficient and selective methods for the synthesis of 3,3-dimethylpent-4-en-1-ol and its analogues.

Key Research Thrusts:

Asymmetric Synthesis: Developing catalytic asymmetric methods to access chiral analogues of this compound will be a major focus. This could involve the use of chiral catalysts in Grignard-type reactions or the asymmetric allylation of ketones.

Multi-component Reactions: Designing one-pot, multi-component reactions to construct the core structure of this compound analogues from simple starting materials would significantly improve synthetic efficiency. nih.gov

Novel Reagents: The exploration of new organometallic reagents, beyond traditional Grignard and organolithium reagents, could offer improved selectivity and functional group tolerance in the synthesis of highly substituted homoallylic alcohols. organic-chemistry.org

Illustrative Synthetic Approaches for Hindered Tertiary Alcohols:

Synthetic StrategyDescriptionPotential Advantages for Analogues
Asymmetric Allylation Catalytic addition of an allyl group to a ketone using a chiral catalyst to induce enantioselectivity.Access to a wide range of chiral tertiary alcohols with high enantiomeric excess.
Grignard Addition to Ketones Reaction of a ketone with a vinyl Grignard reagent.A direct and well-established method for forming the carbon skeleton.
personalcaremagazine.compersonalcaremagazine.com-Sigmatropic Rearrangements Rearrangement of appropriately substituted precursors to form the quaternary center. nih.govCan provide access to complex structures with high stereocontrol.
Ene Reactions Reaction of an alkene with an enophile, such as an aldehyde, to form a new carbon-carbon bond and a hydroxyl group.A convergent approach to homoallylic alcohols.

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique combination of a tertiary alcohol, a quaternary center, and a terminal alkene in this compound suggests a rich and potentially underexplored reactivity profile.

Future areas of investigation include:

Intramolecular Cyclizations: The proximity of the hydroxyl and vinyl groups could be exploited in acid-catalyzed or transition-metal-mediated intramolecular cyclization reactions to form novel heterocyclic compounds, such as substituted tetrahydrofurans or tetrahydropyrans. The Prins reaction, for example, involves the electrophilic addition of an aldehyde or ketone to an alkene, which could be adapted for intramolecular variants with this substrate. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

Directed Reactions: The hydroxyl group could be used as a directing group to control the stereochemistry of reactions on the alkene, such as epoxidation or dihydroxylation.

Rearrangement Reactions: Under acidic conditions, the tertiary alcohol could undergo Wagner-Meerwein rearrangements, potentially leading to novel carbocyclic skeletons. The study of such reactions in hindered systems is of fundamental interest. nih.gov

Integration with Flow Chemistry and Automated Synthetic Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms offers numerous advantages over traditional batch processing. nih.gov

Potential benefits include:

Enhanced Safety: Flow reactors allow for better control over reaction temperature and pressure, which is particularly important for potentially exothermic reactions. nih.gov

Improved Efficiency: Continuous processing can lead to higher throughput and reduced reaction times. nih.govacs.org

Process Optimization: Automated platforms enable high-throughput screening of reaction conditions to rapidly identify optimal parameters. sigmaaldrich.comsigmaaldrich.com

Comparison of Batch vs. Flow Synthesis for Alcohol Synthesis: unimi.it

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Often inefficient, leading to hotspots.Highly efficient due to high surface-area-to-volume ratio.
Mass Transfer Can be limited by stirring efficiency.Enhanced due to small reactor dimensions.
Safety Handling of large quantities of hazardous reagents.Small reaction volumes minimize risk.
Scalability Often requires re-optimization.More straightforward by running the system for longer.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry will be an indispensable tool for accelerating research on this compound.

Applications of computational modeling include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to study the mechanisms of known and novel reactions, providing insights into transition states and reaction intermediates. researchgate.netmdpi.com This can aid in the rational design of catalysts and the optimization of reaction conditions.

Predicting Reactivity: Computational models can predict the most likely sites of reaction and the stereochemical outcomes of transformations, guiding experimental efforts.

Virtual Screening: In the context of developing analogues with specific properties (e.g., for fragrance applications), computational methods can be used to virtually screen libraries of compounds to identify promising candidates for synthesis.

Sustainable and Environmentally Benign Synthetic Routes and Applications

In line with the principles of green chemistry, future research will undoubtedly focus on developing sustainable synthetic methods for this compound and its applications. rsc.org

Key areas for green chemistry innovation:

Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials would be a significant step towards sustainability. cicenergigune.comkuleuven.be

Catalytic Methods: The use of catalytic amounts of non-toxic and earth-abundant metals in synthetic transformations will be preferred over stoichiometric reagents. rsc.orgrsc.orgresearchgate.net

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-derived solvents, is a crucial aspect of sustainable synthesis. personalcaremagazine.com

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound or its analogues could offer high selectivity and mild reaction conditions.

The fragrance industry, a potential area of application for this compound and its derivatives, is increasingly moving towards sustainable practices, including the use of green chemistry techniques to create synthetic molecules that mimic natural scents without depleting natural resources. researchgate.netkaust.edu.sabmvfragrances.comresearchgate.net

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